molecular formula C3H4F2O2 B1591082 3,3-Difluoropropanoic acid CAS No. 155142-69-1

3,3-Difluoropropanoic acid

Cat. No. B1591082
M. Wt: 110.06 g/mol
InChI Key: SHJWFIDAWODQSR-UHFFFAOYSA-N
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Description

3,3-Difluoropropanoic acid is a chemical compound with the molecular formula C3H4F2O2 . It has a molecular weight of 110.06 and is typically stored at 4 degrees Celsius . It is a liquid in its physical form .


Molecular Structure Analysis

The InChI code for 3,3-Difluoropropanoic acid is 1S/C3H4F2O2/c4-2(5)1-3(6)7/h2H,1H2,(H,6,7) . This indicates that the molecule consists of three carbon atoms, four hydrogen atoms, two fluorine atoms, and two oxygen atoms .


Physical And Chemical Properties Analysis

3,3-Difluoropropanoic acid is a liquid at room temperature . It has a molecular weight of 110.06 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Environmental Surveillance and Toxicology

  • Fluorinated Alternatives and Environmental Distribution : Studies have focused on the distribution of fluorinated alternatives like HFPO-DA, a replacement for long-chain perfluoroalkyl substances (PFASs), in various river/estuary systems across Europe and China. The research underscores the impact of industrial discharges on the contamination levels of these substances in the environment (Heydebreck et al., 2015).
  • Body Burden of Perfluorinated Compounds : Investigations into the body burden of perfluorinated compounds, including alternatives like ADONA, have been conducted, highlighting exposure levels in human populations and suggesting the need for reduced exposure, particularly in areas close to industrial sources (Fromme et al., 2017).

Synthetic Chemistry and Material Science

  • Deoxyfluorination of Carboxylic Acids : 3,3-Difluoro-1,2-diphenylcyclopropene (CpFluor) has been developed for the deoxyfluorination of carboxylic acids to afford various acyl fluorides, demonstrating the utility of fluorinated compounds in the synthesis of fluorinated materials and intermediates (Wang et al., 2021).
  • Biotransformation of Fluorotelomer Alcohols : Research into the aerobic biotransformation of 8-2 telomer B alcohol by activated sludge has identified transformation products, indicating pathways for the degradation of fluorotelomer alcohols in wastewater treatment processes (Wang et al., 2005).

Solvent and Catalytic Applications

  • Use of Fluorinated Alcohols in LC-MS Analysis : Hexafluoroisopropanol (HFIP) has been widely used as an acidic modifier for mobile phases in liquid chromatography-mass spectrometry (LC-MS) analysis of oligonucleotides, showcasing the unique properties of fluorinated alcohols in enhancing analytical methodologies (Basiri et al., 2016).

Environmental Chemistry and Engineering

  • Oxidation of Fluorinated Alcohols : The oxidation of 2,2,3,3-tetrafluoro-1-propanol to produce sodium 2,2,3,3-tetrafluoropropionate in an electrocatalytic reactor demonstrates the potential for environmentally friendly processes in handling and converting fluorinated waste into valuable chemicals (Wang et al., 2014).

Safety And Hazards

The safety information for 3,3-Difluoropropanoic acid indicates that it is dangerous . It has hazard statements H302 and H314, which mean it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3,3-difluoropropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4F2O2/c4-2(5)1-3(6)7/h2H,1H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHJWFIDAWODQSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584926
Record name 3,3-Difluoropropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Difluoropropanoic acid

CAS RN

155142-69-1
Record name 3,3-Difluoropropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-difluoropropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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